

# methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate physical properties

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## Compound of Interest

Compound Name: *methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate*

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An In-depth Technical Guide on **Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate**

For researchers, scientists, and drug development professionals, **methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate** is a key heterocyclic building block. Its 7-azaindole core is a recognized privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its physical properties, potential synthetic routes, and its relevance in the context of drug discovery, particularly in the development of kinase inhibitors.

## Core Physical and Chemical Properties

**Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate** is a solid at room temperature. While exhaustive experimental data on its physical properties is not readily available in public literature, key computed and supplier-provided data are summarized below.

Property	Value	Source
CAS Number	944937-30-8	ChemScene
Molecular Formula	C <sub>9</sub> H <sub>7</sub> IN <sub>2</sub> O <sub>2</sub>	ChemScene[1]
Molecular Weight	302.07 g/mol	ChemScene[1]
Topological Polar Surface Area (TPSA)	54.98 Å <sup>2</sup>	ChemScene[1]
LogP	1.9541	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Hydrogen Bond Acceptors	3	ChemScene[1]
Rotatable Bonds	1	ChemScene[1]

## Synthesis and Experimental Protocols

The synthesis of **methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate** is not explicitly detailed in publicly available literature. However, based on established methods for the regioselective iodination of the 7-azaindole scaffold, a plausible synthetic route can be proposed. The C3 position of the 7-azaindole ring is known to be susceptible to electrophilic substitution.

A general protocol for the C3-iodination of 7-azaindoles involves the use of an iodine source, often in the presence of a base or a catalyst.

Proposed Experimental Protocol for C3-Iodination of a 7-Azaindole Precursor:

This protocol is adapted from general methods for the C3-iodination of 7-azaindoles and would require optimization for the specific substrate, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate.

Materials:

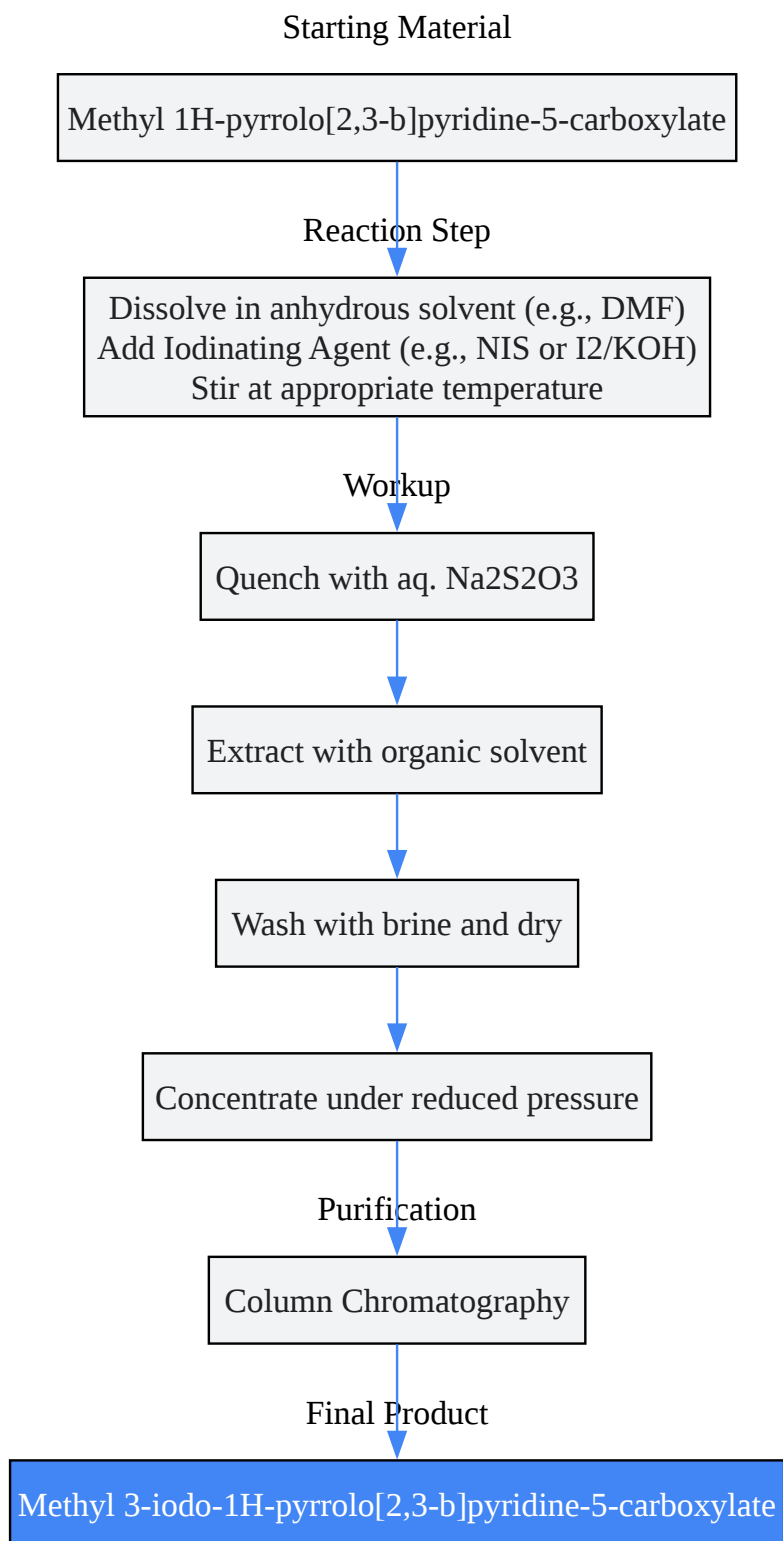
- Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (starting material)
- N-Iodosuccinimide (NIS) or Iodine (I<sub>2</sub>)

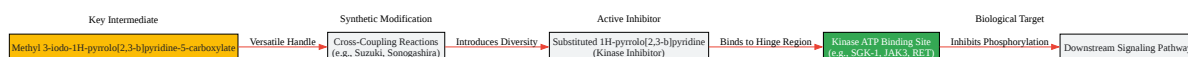
- Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
- Potassium hydroxide (KOH) or another suitable base (if using I<sub>2</sub>)
- Inert gas atmosphere (e.g., Nitrogen or Argon)

#### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the starting material, methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, in the chosen anhydrous solvent.
- If using NIS, add it portion-wise to the solution at room temperature. The reaction is typically stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
- If using molecular iodine (I<sub>2</sub>), the starting material is often first treated with a base like potassium hydroxide in DMF to form the corresponding anion, followed by the addition of the iodine solution.
- Upon completion of the reaction, the mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- The product is then extracted into an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford the desired **methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate**.

#### Logical Workflow for the Proposed Synthesis:





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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)